

Spectroscopic and Biological Profile of 5-Ethylcytidine: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethyl cytidine

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Introduction

5-Ethylcytidine is a modified nucleoside, belonging to the class of cytidine analogues. These molecules are of significant interest in medicinal chemistry and molecular biology due to their potential as antiviral, and antineoplastic agents, and as tools for studying nucleic acid structure and function. The introduction of an ethyl group at the C5 position of the pyrimidine ring can significantly alter the molecule's electronic properties, lipophilicity, and interactions with enzymes, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethylcytidine and related C5-substituted cytidines, outlines detailed experimental protocols for their characterization, and explores their potential biological signaling pathways.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ N ₃ O ₅	SpectraBase[1]
Molecular Weight	271.27 g/mol	SpectraBase[1]
Exact Mass	271.116821 g/mol	SpectraBase[1]
CAS Number	56367-98-7	SpectraBase[1]

Spectroscopic Properties

Definitive, publicly available quantitative spectroscopic data for 5-Ethylcytidine is limited. The following tables present data for the closely related and structurally analogous compound, 5-methylcytidine, which provides a strong indication of the expected spectroscopic characteristics of 5-Ethylcytidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Analogous Compound: 5-Methylcytidine)

Solvent: D₂O

Chemical Shift (ppm)	Multiplicity	Assignment
7.82	s	H6
5.89	d	H1'
4.25	t	H2'
4.15	t	H3'
3.98	q	H4'
3.75	dd	H5'a
3.68	dd	H5'b
1.89	s	5-CH ₃

¹³C NMR Data (Reference for 5-Ethylcytidine)

While specific peak assignments are not available without the full spectrum, a reference in the SpectraBase database indicates the availability of ¹³C NMR data for 5-Ethylcytidine.[\[1\]](#) The expected chemical shifts can be inferred from the known values for cytidine and the substituent effects of an ethyl group.

Mass Spectrometry (MS)

Expected Fragmentation for 5-Ethylcytidine

Mass spectrometry of nucleosides typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the protonated molecular ion $[M+H]^+$. Fragmentation often occurs at the glycosidic bond, leading to the separation of the base and the ribose sugar.

Ion	Description
$[M+H]^+$	Protonated molecular ion
$[Base+H]^+$	Protonated 5-ethylcytosine
$[Ribose]^+$	Ribose sugar fragment

UV-Vis Spectroscopy

UV-Vis Absorption Data (Analogous Compound: 5-Methylcytidine)

Solvent: Phosphate Buffer (pH 7)

λ_{max} (nm)	Molar Absorptivity (ϵ)
~278	~8000 $M^{-1}cm^{-1}$

The ethyl group at the C5 position is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted cytidine.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of 5-Ethylcytidine in 0.5-0.7 mL of deuterated solvent (e.g., D_2O , $DMSO-d_6$).
- Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

¹³C NMR Acquisition:

- Acquire the spectrum on the same instrument.
- Use a proton-decoupled pulse sequence.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Mass Spectrometry (LC-MS)

Chromatographic Separation:

- Use a C18 reverse-phase HPLC column.
- Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

Mass Spectrometric Detection:

- Analyze the eluent using an ESI source in positive ion mode.
- Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
- Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data for structural confirmation.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of 5-Ethylcytidine in a suitable buffer (e.g., phosphate buffer, pH 7).
- Prepare a series of dilutions to determine the molar absorptivity accurately.

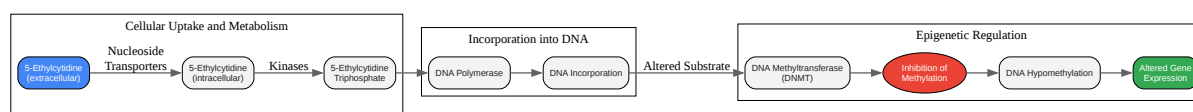
Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Record the absorbance spectrum from 200 to 400 nm.
- Use the buffer as a blank reference.
- Calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Potential Biological Signaling Pathways

While specific signaling pathways for 5-Ethylcytidine have not been extensively elucidated, its structural similarity to cytidine and other C5-substituted analogues suggests potential involvement in pathways related to nucleic acid metabolism and epigenetic regulation.

One plausible mechanism of action is its incorporation into DNA or RNA, followed by interaction with DNA methyltransferases (DNMTs). C5-substitutions can inhibit the activity of these enzymes, leading to hypomethylation of DNA and subsequent changes in gene expression.

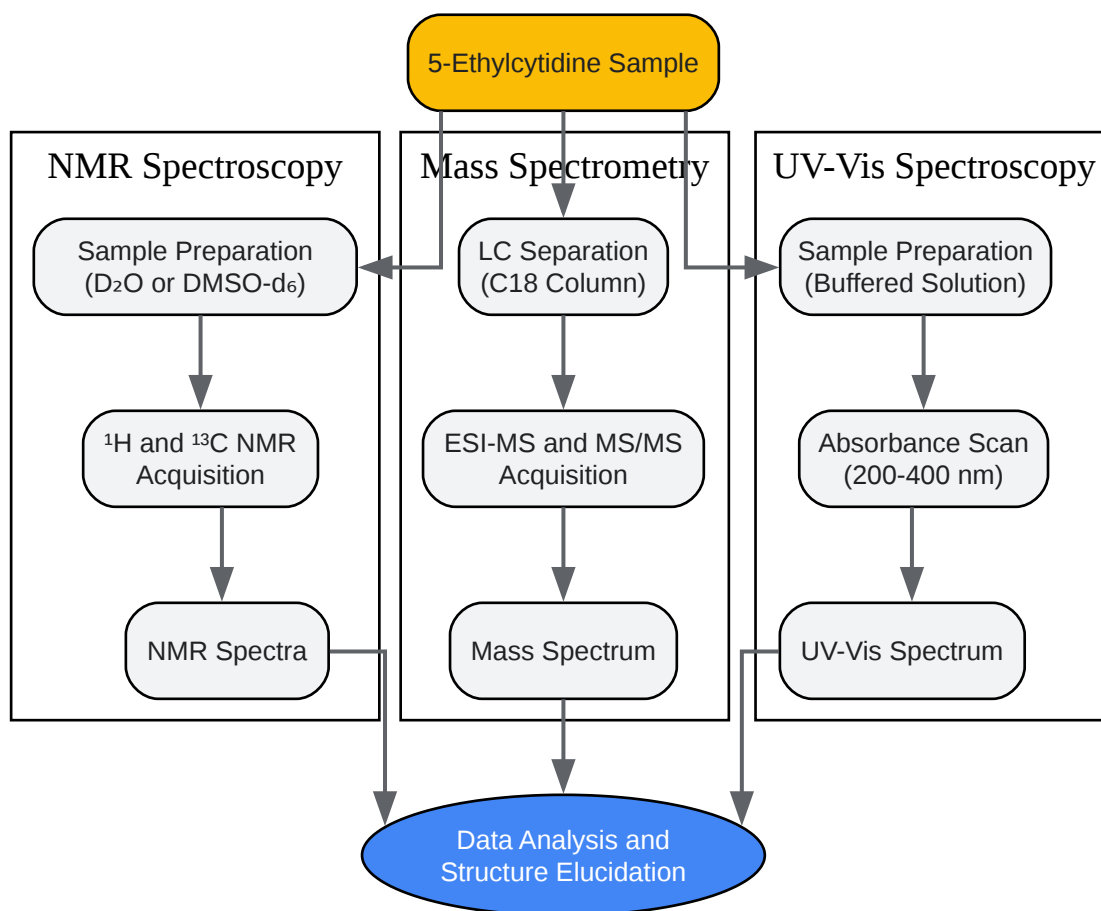


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Caption: Proposed mechanism of action for 5-Ethylcytidine in epigenetic regulation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of 5-Ethylcytidine.



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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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